Methyl 4-chlorocinnoline-6-carboxylate
Description
Methyl 4-chlorocinnoline-6-carboxylate is a heterocyclic aromatic compound featuring a cinnoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 2). The molecule is substituted with a chlorine atom at position 4 and a methyl ester group at position 5. This structural configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
methyl 4-chlorocinnoline-6-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-9-7(4-6)8(11)5-12-13-9/h2-5H,1H3 |
InChI Key |
PFXMSPWSFJBMAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=NC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Similarities
The compound shares structural motifs with several heterocyclic methyl esters:
Key Observations :
- Cinnoline vs. Quinoline: The cinnoline core (two adjacent nitrogen atoms) is more electron-deficient than quinoline (one nitrogen), affecting reactivity in electrophilic substitution or coordination chemistry .
- Indazole vs.
- Pyrimidine Derivatives : Smaller ring size and carboxylic acid substituents in pyrimidine derivatives (e.g., ) result in higher solubility in polar solvents compared to methyl esters.
Physicochemical Properties
Data from methyl ester analogs suggest trends in solubility, stability, and reactivity:
Notes:
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